N-(2-Aminopropyl)maleimide chemical structure and properties
N-(2-Aminopropyl)maleimide chemical structure and properties
The following technical guide details the chemical structure, properties, and application of N-(2-Aminopropyl)maleimide (and its commercially relevant isomer/synonym relationships).
Structure, Properties, and Bioconjugation Protocols[1]
Executive Summary
N-(2-Aminopropyl)maleimide (often chemically synonymous in commercial catalogs with the linear N-(3-aminopropyl)maleimide ) is a heterobifunctional crosslinking reagent. It serves as a critical "spacer" molecule in the development of Antibody-Drug Conjugates (ADCs), surface functionalization, and proteomic labeling.
Its core utility lies in its dual reactivity:
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Maleimide Moiety: Selectively reacts with sulfhydryl groups (thiols, -SH) via Michael addition.[1][2]
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Primary Amine Moiety: Reacts with carboxyls (via EDC/NHS activation) or activated esters (NHS-esters, PFP-esters) to form stable amide bonds.
This guide clarifies the structural nomenclature, details the physicochemical properties, and provides a self-validating protocol for its use in bioconjugation.
Chemical Identity & Structural Precision
In the reagent market, nomenclature can be inconsistent. While "N-(2-Aminopropyl)maleimide" implies a branched chiral structure, it is frequently used as a catalog synonym for the linear C3-spacer variant, N-(3-aminopropyl)maleimide . Researchers must verify the CAS number to ensure the correct spacer length (Propyl vs. Ethyl).
Structural Comparison
| Feature | N-(3-Aminopropyl)maleimide (Linear) | N-(2-Aminoethyl)maleimide (Short Chain) |
| Common CAS (Salt) | 1257852-74-6 (HCl), 110008-25-8 (Free Base) | 146474-00-2 (TFA Salt) |
| Spacer Length | 3 Carbons (~5.0 Å) | 2 Carbons (~3.5 Å) |
| Primary Application | Flexible linker, reduces steric hindrance | Rigid linker, close-proximity coupling |
| IUPAC Name | 1-(3-aminopropyl)pyrrole-2,5-dione | 1-(2-aminoethyl)pyrrole-2,5-dione |
Physicochemical Properties (HCl Salt)
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Molecular Formula: C₇H₁₀N₂O₂ · HCl
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Molecular Weight: 190.63 g/mol [1]
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Appearance: White to off-white crystalline solid
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Solubility: Soluble in water, DMSO, DMF, and Methanol.
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Stability: Hygroscopic. The maleimide ring is susceptible to hydrolysis at pH > 7.5.
Mechanism of Action
The compound functions as a bridge. The reaction order is critical to prevent polymerization.
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Amine Coupling (pH 7.0–8.0): The primary amine reacts with an activated ester (e.g., NHS-ester) on the target molecule (Label/Drug).
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Thiol Coupling (pH 6.5–7.5): The maleimide group undergoes a specific Michael addition with a cysteine thiol on the biomolecule (Protein/Antibody).
Critical Note on Self-Polymerization:
In its free base form, the amine of one molecule can attack the maleimide of another. Therefore, the reagent is supplied as a salt (HCl or TFA) to protonate the amine (
Reaction Pathway Diagram
The following diagram illustrates the sequential conjugation logic, prioritizing the amine reaction first to preserve the sensitive maleimide group.
Caption: Sequential conjugation workflow. The amine-reactive step is typically performed first to functionalize the payload, followed by the thiol-reactive step to label the protein.
Experimental Protocol: Maleimide Functionalization of a Carboxyl-Surface
This protocol describes using N-(2-aminopropyl)maleimide to convert a carboxylated surface (e.g., beads, nanoparticles) into a thiol-reactive surface.
Reagents Required:
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N-(2-Aminopropyl)maleimide HCl[1]
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-Hydroxysuccinimide)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: 1x PBS, pH 7.2 (EDTA included to prevent metal-catalyzed oxidation of thiols later)
Step-by-Step Methodology
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Carboxyl Activation:
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Wash carboxylated beads/surface with Activation Buffer .
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Add EDC (2 mM) and NHS (5 mM) in Activation Buffer.
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Incubate for 15 minutes at Room Temperature (RT).
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Mechanism: This creates a semi-stable amine-reactive NHS-ester intermediate on the surface.
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Linker Conjugation (Amine Reaction):
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Dissolve N-(2-Aminopropyl)maleimide HCl in Coupling Buffer to a concentration of 10 mM.
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Note: Do not store this solution; prepare immediately before use to minimize hydrolysis.
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Add the linker solution to the activated surface.
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Adjust pH to 7.2–7.5 using dilute NaOH if necessary (the HCl salt will lower pH).
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Incubate for 1–2 hours at RT.
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Quenching & Washing:
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Add Hydroxylamine or Tris buffer (pH 8.0) to quench remaining NHS esters (optional, but recommended to prevent cross-linking).
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Wash the surface extensively with PBS (pH 7.2) to remove unbound linker.
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Validation: The surface is now "Maleimide-Activated."
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-
Thiol Conjugation (Ligand Attachment):
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Add the thiol-containing ligand (protein/peptide) in PBS-EDTA (pH 6.5–7.2).
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Incubate for 2 hours at RT or overnight at 4°C.
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Critical: Ensure the protein thiols are reduced (use TCEP beads if necessary) before adding to the maleimide surface.
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Troubleshooting & Stability (Self-Validating Systems)
To ensure scientific integrity, every experiment should include controls for the two primary failure modes: Hydrolysis and Oxidation .
| Failure Mode | Indicator | Prevention Strategy |
| Maleimide Hydrolysis | Loss of thiol-reactivity over time. Ring opens to maleamic acid (non-reactive). | Strict pH Control: Keep pH < 7.5 during storage and conjugation. Use dry solvents (DMSO/DMF) for stock solutions. |
| Amine Oxidation | Yellowing of the solid salt; poor solubility. | Store under inert gas (Argon/Nitrogen) at -20°C. Desiccate. |
| Cross-Reactivity | Precipitation during conjugation. | Salt Removal: If using high concentrations, dialyze to remove excess linker before adding the thiol-protein. |
Stability Diagram: Hydrolysis Pathway
The maleimide ring is metastable in aqueous environments.
Caption: Degradation pathway. At alkaline pH, the maleimide ring hydrolyzes to maleamic acid, permanently destroying thiol reactivity.
References
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PubChem. (2025).[3][4] Compound Summary: N-(2-Aminoethyl)maleimide (Structural Analog). National Library of Medicine. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Maleimide-Thiol chemistry parameters).
